1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide
Description
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic amine derivative featuring a nitrogen atom at the bridgehead position (1-aza) and a carboxamide substituent at the 4-position, formulated as its hydrobromide salt. The bicyclo[2.2.1]heptane scaffold imports significant steric strain, influencing both synthetic accessibility and pharmacological properties. The compound is structurally related to bridged lactams and strained heterocycles, with applications in medicinal chemistry, particularly as a muscarinic receptor agonist precursor .
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJIFFRXBXWLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[221]heptane-4-carboxamide hydrobromide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow technology to ensure efficient and scalable synthesis. This method allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted azabicyclo compounds and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Cholinergic Receptor Modulation
One of the most prominent applications of derivatives of 1-azabicyclo[2.2.1]heptane is their role as cholinergic receptor ligands. These compounds have been investigated for their therapeutic potential in treating disorders associated with cholinergic dysfunction, such as Alzheimer's disease and other cognitive impairments. For instance, the derivatives have shown efficacy in modulating cholinergic activity, which is crucial for memory and learning processes .
Stabilization of β-Strand Structures
Recent studies have demonstrated that the C-terminal 7-azabicyclo[2.2.1]heptane can stabilize β-strand-like structures in peptides. This stabilization occurs through specific interactions that favor cis conformations of adjacent amino acids, thereby facilitating the design of novel peptide structures that mimic natural β-sheet formations . Such applications are vital in protein engineering and drug design.
Synthesis of Oxygenated Derivatives
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved through palladium-catalyzed reactions, allowing for the creation of a diverse library of derivatives with potential biological activities. These synthetic methodologies enable researchers to explore various functionalizations that can enhance the pharmacological profiles of these compounds .
Case Study 1: Cholinergic Activity Enhancement
A study focused on the synthesis and evaluation of 7-azabicyclo[2.2.1]heptene derivatives demonstrated their effectiveness as cholinergic receptor ligands, showing enhanced binding affinities compared to traditional compounds like nicotine. The research indicated that these derivatives could serve as lead compounds for developing new treatments for cognitive disorders .
Case Study 2: Peptide Design Using Stabilizers
Research involving the incorporation of 7-azabicyclo[2.2.1]heptane into peptide sequences revealed that these compounds could effectively enforce extended conformations, leading to improved stability and functionality of peptides designed for therapeutic purposes. This approach opens avenues for creating more effective peptide-based drugs .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Key Data :
- CAS Registry : The free base carboxamide is listed under CAS 119103-03-6, while the parent carboxylic acid (1-Azabicyclo[2.2.1]heptane-4-carboxylic acid) is CAS 119103-15-0 .
- Molecular Formula : C₇H₁₁N₂O·HBr (hydrobromide salt).
- Pharmacological Relevance : Derivatives of this scaffold exhibit potent muscarinic agonist activity, though subtype selectivity depends on substituent positioning .
Comparison with Structurally Similar Compounds
Ring System Variations: 1-Azabicyclo[2.2.1]heptane vs. 1-Azabicyclo[2.2.2]octane
1-Azabicyclo[2.2.2]octane Derivatives (e.g., 3-Quinuclidinol):
- Structure : Larger bicyclo[2.2.2]octane ring with reduced steric strain compared to [2.2.1] systems.
- Properties: Enhanced conformational flexibility and stability. For example, 3-Quinuclidinol (CAS 1619-34-7) is a cholinergic agent with a hydroxyl group at position 3 .
- Biological Activity : Used in acetylcholinesterase inhibitors, contrasting with the carboxamide derivative’s muscarinic targeting .
| Parameter | 1-Azabicyclo[2.2.1]heptane-4-carboxamide HBr | 1-Azabicyclo[2.2.2]octan-3-ol (Quinuclidinol) |
|---|---|---|
| Ring System | [2.2.1] (Higher strain) | [2.2.2] (Lower strain) |
| Key Substituent | 4-Carboxamide | 3-Hydroxy |
| Bioactivity | Muscarinic agonist precursor | Cholinergic agent |
| CAS Number | 119103-03-6 (free base) | 1619-34-7 |
Substituent Position and Functional Group Variations
3-Oxime Derivatives (e.g., 1-Azabicyclo[2.2.1]heptan-3-one oxime) :
- Structure : Oxime group at position 3 instead of carboxamide at position 4.
- Activity: Demonstrates potent muscarinic agonist activity but lacks subtype selectivity.
4-Carboxylic Acid Derivatives :
3-Fluoro Derivatives (e.g., 3-Fluoro-1-azabicyclo[2.2.1]heptane) :
Smaller Ring Systems: Azetidines and 1-Azabicyclo[1.1.0]butanes
- Azetidines (4-membered rings) : Higher strain enables strain-release amination, useful in radical chemistry .
- 1-Azabicyclo[1.1.0]butanes : Ultra-strained systems employed in photoredox catalysis for azetidine synthesis .
Pharmacological Activity
- Muscarinic Agonists : The bicyclo[2.2.1]heptane nucleus is critical for binding affinity. Position 4 carboxamide derivatives show promise in subtype-selective receptor modulation, whereas 3-oxime derivatives prioritize potency over selectivity .
- Antiplasmodial Activity: Analogues with 4-phenyl substitution (e.g., 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane) demonstrate in vitro antiplasmodial efficacy, highlighting the scaffold’s versatility .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various alkaloids and has been studied for its effects on the central nervous system (CNS), particularly in relation to cholinergic and dopaminergic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃BrN₂O, with a molecular weight of approximately 221.10 g/mol. Its structure features a bicyclic framework that is conducive to interactions with biological targets, particularly receptors involved in neurotransmission.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through antagonistic effects on muscarinic acetylcholine receptors (mAChRs). This modulation can lead to alterations in cognitive functions and behavioral outcomes, making it a candidate for further investigation in the context of mood disorders and cognitive impairments.
Antimuscarinic Properties
Studies have shown that derivatives of 1-Azabicyclo[2.2.1]heptane exhibit significant antimuscarinic activity, which may contribute to their antidepressant-like effects. For instance, compounds with similar structures have been linked to rapid-onset antidepressant properties, potentially through their ability to influence cholinergic signaling pathways .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Studies
- Antidepressant-Like Effects : A study published in ResearchGate explored novel antimuscarinic compounds derived from 1-Azabicyclo[2.2.1]heptane, demonstrating significant reductions in depressive-like behaviors in animal models while minimizing cognitive side effects .
- Cognitive Function : Another research effort focused on the cognitive implications of antimuscarinic agents, highlighting how selective targeting of mAChRs could enhance therapeutic profiles for treating mood disorders without impairing cognition .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide that influence experimental design?
- Methodological Answer : Key properties include pKa (predicted range: ~9.7–11.1), solubility in polar solvents (e.g., water or ethanol), and thermal stability. Comparative studies of similar bicyclic amines (e.g., 1-Azabicyclo[2.2.1]heptane derivatives) suggest that solubility can vary significantly with pH due to protonation of the bridged nitrogen. Stability under acidic/basic conditions should be tested via accelerated degradation studies using HPLC or NMR. For crystallization, hydrobromide salt formation improves stability and purity, as seen in related hydrochloride analogs .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Cyclization of a ketone or lactam precursor (e.g., via Schmidt reaction or Beckmann rearrangement) to form the bicyclic core.
- Step 2 : Functionalization at the 4-position through carboxamide introduction, often using coupling agents like EDCI/HOBt.
- Step 3 : Salt formation via treatment with hydrobromic acid, followed by purification through recrystallization (e.g., ethanol/water mixtures).
- Alternative routes may involve resolution of racemic mixtures using chiral auxiliaries (e.g., di-p-toluoyl hemitartrate) for enantiopure synthesis .
Advanced Research Questions
Q. How does stereochemistry at the 4-position affect the biological activity and receptor binding of this compound?
- Methodological Answer : Stereochemical configuration (e.g., endo vs. exo) significantly impacts binding affinity to targets like neurotransmitter receptors. For example, (1R,3S,4S)-configured analogs show enhanced selectivity for nicotinic acetylcholine receptors. To study this, employ enantioselective synthesis (e.g., asymmetric hydrogenation) and validate configurations via X-ray crystallography or chiral HPLC. Activity assays (e.g., radioligand binding) should compare enantiomers to quantify stereochemical effects .
Q. What methodological approaches resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Discrepancies often arise from variations in solvent systems, salt forms, or measurement techniques. For example, solubility in water vs. DMSO can differ by orders of magnitude. Address this by:
- Standardizing solvent systems (e.g., USP buffers at pH 1.2–7.4).
- Using differential scanning calorimetry (DSC) to assess thermal stability.
- Validating solubility data via shake-flask methods paired with UV/Vis spectroscopy. Comparative analysis with structurally similar compounds (e.g., quinuclidine derivatives) can contextualize results .
Q. How can researchers optimize reaction conditions to mitigate byproducts during hydrobromide salt formation?
- Methodological Answer : Byproduct formation (e.g., hydrohalide variations) is minimized by:
- Controlled stoichiometry of HBr addition (1:1 molar ratio) under inert atmosphere.
- Slow crystallization from anhydrous ethanol to prevent hydrate formation.
- Purity monitoring via ion chromatography or mass spectrometry. For industrial-scale processes, pH-stat titration ensures precise acid addition .
Data Contradiction Analysis
Q. Why do computational predictions of pKa for bicyclic amines often deviate from experimental values?
- Methodological Answer : Computational tools (e.g., COSMO-RS) may underestimate solvation effects due to the rigid bicyclic structure. Experimental validation via potentiometric titration in aqueous/organic solvent mixtures is critical. For example, 1-Azabicyclo[2.2.1]heptane derivatives exhibit pKa shifts of ±0.5 units compared to acyclic analogs due to reduced solvent accessibility .
Comparative Structural Analysis
Q. How does the hydrobromide salt form compare to hydrochloride in terms of bioavailability and crystallinity?
- Methodological Answer : Hydrobromide salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) but lower hygroscopicity than hydrochlorides. Crystallinity is assessed via X-ray powder diffraction (XRPD); hydrobromides often form monoclinic crystals with improved thermal stability (TGA analysis >200°C). Bioavailability studies in animal models should compare dissolution rates and plasma concentrations .
Biological Activity & Mechanism
Q. What in vitro assays are most effective for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Prioritize:
- Radioligand displacement assays for neurotransmitter receptors (e.g., α4β2 nicotinic receptors).
- Functional electrophysiology (e.g., patch-clamp on neuronal cells) to assess ion channel modulation.
- CYP450 inhibition screening to predict metabolic stability. Cross-reference with structurally related compounds (e.g., quinuclidine carboxamides) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
